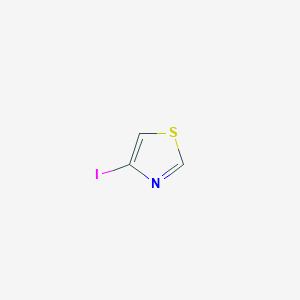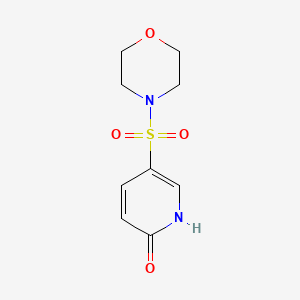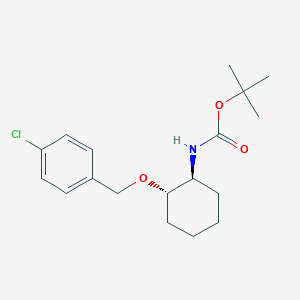![molecular formula C17H18F3NO3 B2948478 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one CAS No. 2375273-54-2](/img/structure/B2948478.png)
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one is a synthetic compound with potential applications in scientific research. This compound belongs to the class of spiroketals and has been found to exhibit interesting biological properties. In
Wirkmechanismus
The mechanism of action of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves its interaction with the dopamine D3 receptor. It acts as a competitive antagonist at this receptor, which results in a decrease in the activity of the mesolimbic dopamine system. This system is involved in the reward pathway, which is implicated in drug addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one are primarily related to its interaction with the dopamine D3 receptor. It has been shown to decrease the activity of the mesolimbic dopamine system, which results in a decrease in the rewarding effects of drugs of abuse. Additionally, it has been found to decrease the expression of the c-fos gene in the nucleus accumbens, which is a marker of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the investigation of the role of this receptor in various neuropsychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the research on 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one. One potential avenue is the investigation of its potential therapeutic applications in the treatment of drug addiction and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in scientific research.
Synthesemethoden
The synthesis of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves a multi-step process. The starting material is 2,2,2-trifluoroacetic acid, which is reacted with phenylmagnesium bromide to form the corresponding phenyl ketone. This ketone is then reacted with a spirocyclic lactam to form the spiroketal ring system. The final step involves the introduction of a methoxy group at the para position of the phenyl ring using a palladium-catalyzed coupling reaction.
Wissenschaftliche Forschungsanwendungen
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one has been found to exhibit interesting biological properties, which make it a potential candidate for scientific research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
1-phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c18-17(19,20)15(23)21-8-4-7-16(11-21)13(22)9-14(16)24-10-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGVEWLLADAQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C(F)(F)F)C(CC2=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester](/img/structure/B2948398.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)
![2-Fluoro-4-(6-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2948401.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2948406.png)

![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)
![(E)-3-(1,3-benzothiazol-2-yl)-N-[cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2948414.png)
![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)
